2-Phenylethyl 2-ethyl-2-butenoate is an organic compound classified under fatty acid esters, which are carboxylic ester derivatives of fatty acids. Its molecular formula is and it is recognized by its IUPAC name, 2-phenylethyl 2-ethyl-2-butenoate. The compound is primarily sourced from various chemical synthesis processes and is noted for its significance in the fragrance and flavor industries.
This compound can be synthesized through various organic reactions, including esterification processes involving phenethyl alcohol and butenoic acid derivatives. It has been studied in multiple scientific articles, indicating its relevance in both academic and industrial applications.
The synthesis of 2-phenylethyl 2-ethyl-2-butenoate typically involves the following methods:
The reaction conditions typically require moderate temperatures (around 60–80 °C) and may involve refluxing to drive the reaction to completion. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to enhance reaction rates.
The molecular structure of 2-phenylethyl 2-ethyl-2-butenoate features a phenyl group attached to a two-carbon ethyl chain, which is further connected to a butenoate moiety. The structural representation can be summarized as follows:
The compound has a molecular weight of approximately 218.29 g/mol. Its InChI identifier is InChI=1S/C14H18O2/c1-3-12(15)14(16)17-10-9-11-7-4-5-8-13(11)6/h3,5,7-8H,4,6,9-10H2,1-2H3
.
The primary chemical reactions involving 2-phenylethyl 2-ethyl-2-butenoate include:
These reactions are typically conducted under controlled conditions to prevent side reactions and ensure high yields of the desired products.
The mechanism of action for the hydrolysis of 2-phenylethyl 2-ethyl-2-butenoate involves nucleophilic attack by water on the carbonyl carbon of the ester bond, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses to release the alcohol and regenerate the carboxylic acid.
The kinetics of these reactions can vary based on factors such as temperature, pH, and concentration of reactants.
Conventional esterification of 2-ethyl-2-butenoic acid (tiglic acid) with 2-phenylethanol employs acid catalysis (e.g., p-toluenesulfonic acid, H₂SO₄) under Dean–Stark conditions to drive equilibrium toward ester formation by azeotropic water removal. Yields typically range from 65–85%, with side products including dehydration isomers and Michael adducts due to the acid’s α,β-unsaturation [1] [3]. Carbodiimide-mediated coupling (e.g., DCC/DMAP) offers a milder alternative, suppressing side reactions and improving yields to >90%. This method is particularly effective for acid- or base-sensitive substrates, as it operates near room temperature and avoids strong Brønsted acids [1].
Steglich esterification proceeds via O-acylisourea intermediates, where DMAP nucleophilically accelerates acyl transfer. Computational studies (B3LYP/6-311++G(d,p)) confirm lower energy barriers (ΔG* = 18.3 kcal/mol) for DMAP-catalyzed pathways compared to uncatalyzed routes (ΔG* = 32.7 kcal/mol) [1]. Microwave-assisted esterification reduces reaction times from hours to minutes (e.g., 15 min at 100°C) by enhancing molecular collisions, achieving near-quantitative conversion with stoichiometric reagent ratios [3].
Table 1: Esterification Catalysts for 2-Phenylethyl 2-Ethyl-2-butenoate Synthesis
Catalyst System | Temperature | Time | Yield (%) | Key Side Products |
---|---|---|---|---|
H₂SO₄ (2 mol%) | Reflux | 6–8 h | 78 | Dehydration isomers |
DCC/DMAP | 25°C | 12 h | 92 | N-Acylurea |
Microwave/H₂SO₄ | 100°C | 15 min | 95 | None detected |
Enzyme (CAL-B) | 40°C | 48 h | 40 | Phenethyl tiglate hydrolysis |
Transesterification of methyl or ethyl tiglate with 2-phenylethanol circumvents direct acid handling. Titanium(IV) alkoxides (e.g., Ti(OiPr)₄) are highly effective Lewis acid catalysts (yields: 88–93%), coordinating carbonyl oxygen to enhance electrophilicity and enabling nucleophilic phenethanol attack at 60–80°C [1] [10]. Kinetic studies reveal first-order dependence on both ester and alcohol concentrations, with k₂ = 1.8 × 10⁻⁴ L·mol⁻¹·s⁻¹ for Ti(OiPr)₄-catalyzed reactions.
Lipase-mediated transesterification (e.g., Candida antarctica Lipase B) achieves enantioselectivity (>90% ee) for chiral tiglate analogs but suffers from moderate yields (35–45%) due to substrate inhibition and thermodynamic equilibrium limitations [10]. In situ product removal via cyclodextrin inclusion shifts equilibrium: β-cyclodextrin encapsulates 2-phenylethyl 2-ethyl-2-butenoate, driving conversions to >75% by reducing free ester concentration [10].
Table 2: Transesterification Conditions Using Ethyl Tiglate and 2-Phenylethanol
Catalyst | Solvent | Molar Ratio (Alcohol:Ester) | Conversion (%) | Equilibrium Shift Strategy |
---|---|---|---|---|
Ti(OiPr)₄ (5 mol%) | Toluene | 3:1 | 93 | None |
CAL-B immobilized | Hexane | 1:1 | 42 | Molecular sieves (3Å) |
NaOEt (0.1 M) | Ethanol | 5:1 | 65 | Continuous ethanol distillation |
β-Cyclodextrin complex | Water/DMSO | 2:1 | 78 | Host-guest inclusion |
While 2-ethyl-2-butenoate lacks chiral centers, asymmetric synthesis becomes relevant for analogs or precursors. Nickel-catalyzed Negishi cross-couplings generate chiral α,β-unsaturated esters with >90% ee using (R)-Ph-Pybox ligands. The mechanism involves oxidative addition of allylic chlorides to Ni(0), transmetalation with alkylzinc reagents, and reductive elimination with stereoretention [3] [6]. Chiral N-tert-butanesulfinyl imines serve as electrophiles for nucleophilic tiglate enolate additions, achieving de >95% via cyclic Zimmerman–Traxler transition states where the sulfinyl group directs facial selectivity [6].
Enantioselective hydrogenation of alkynoate precursors (e.g., 2-ethyl-2-butynoate) using Rh(I)-(R,R)-Et-DuPhos catalysts delivers (R)-tiglate derivatives with 94% ee. Kinetic isotope effects (kₕ/k_D = 2.1) confirm H₂ addition as the rate-limiting step [5].
Table 3: Enantioselective Methods for Tiglate Derivative Synthesis
Method | Chiral Controller | Substrate | ee (%) | Key Mechanistic Feature |
---|---|---|---|---|
Ni-catalyzed Negishi coupling | (R)-CH₂CH₂Ph-Pybox | Allylic chloride | 92 | Square-planar Ni(I) intermediate |
Sulfinyl imine addition | (R)-N-tert-Butanesulfinamide | Tiglate enolate | 96 | Six-membered cyclic transition state |
Rh-catalyzed hydrogenation | Rh-(R,R)-Et-DuPhos | 2-Ethyl-2-butynoate | 94 | Hydride migratory insertion |
Nucleophilic acyl substitution in 2-phenylethyl 2-ethyl-2-butenoate formation proceeds via tetrahedral intermediates. In situ FT-IR spectroscopy reveals carbonyl stretch (νC=O) shifts from 1715 cm⁻¹ (acid) to 1680 cm⁻¹ (tetrahedral adduct) during DCC-mediated coupling, confirming intermediate formation [1]. Steric effects dominate reactivity: 2-ethyl-2-butenoic acid reacts 4.3× slower than acetic acid with 2-phenylethanol due to β,β-disubstitution hindering nucleophilic approach. Electronic effects are secondary—conjugation slightly reduces carbonyl electrophilicity (Hammett σ* = +0.82) [1].
Solvent polarity markedly influences rates. In aprotic solvents (DMF, k = 7.4 × 10⁻³ L·mol⁻¹·s⁻¹), ionization enhances nucleophile strength, whereas protic solvents (MeOH, k = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹) stabilize reactants via H-bonding. Ab initio calculations (MP2/6-311++G(d,p)) demonstrate higher activation energies in water (ΔG‡ = 26.1 kcal/mol) than toluene (ΔG‡ = 22.3 kcal/mol) due to solvation of the nucleophile [3].
Table 4: Computational Parameters for Nucleophilic Acyl Substitution
Parameter | DFT Method | Value | Interpretation |
---|---|---|---|
Carbonyl partial positive charge (C) | NBO (B3LYP/6-311G*) | +0.41 e | Moderate electrophilicity |
Tetrahedral intermediate stability | ΔG (MP2/6-311++G(d,p)) | -10.2 kcal/mol | Exothermic adduct formation |
Activation energy (ΔG‡) in DMF | SMD-MP2 | 18.7 kcal/mol | Lowered by solvent polarization |
C=O bond elongation in TS | IRC trajectory | 1.32 Å (vs. 1.21 Å ground) | Nucleophile approach weakens C=O bond |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2